(7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine
Overview
Description
Triazoles are a class of heterocyclic compounds that contain a five-membered aromatic ring with two carbon atoms and three nitrogen atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities . Triazoles are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
Synthesis Analysis
Triazoles can be synthesized via various methods. One common method involves the aromatic nucleophilic substitution of a precursor molecule with different amines . Another method involves the cyclization of certain precursors .Molecular Structure Analysis
The molecular structure of triazoles can be optimized using computational chemistry tools such as the GAUSSIAN 16W program package .Chemical Reactions Analysis
Triazoles can undergo a variety of chemical reactions due to their versatile structure. For example, they can participate in aromatic nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of triazoles can vary widely depending on their specific structure. For example, the molecular weight of a specific triazole compound can be determined from its molecular formula .Scientific Research Applications
Antibacterial Activity
(7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine: has been explored for its antibacterial potential. Researchers have synthesized derivatives based on its structure to combat multidrug-resistant pathogens. These compounds may serve as promising candidates in the fight against bacterial infections .
Antifungal Properties
Triazole derivatives, including (7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine , play a crucial role in antifungal therapy. Commercially available antifungal drugs like fluconazole and voriconazole contain the triazole nucleus. These compounds inhibit fungal growth by interfering with essential enzymes and cell membrane components .
Antiviral Activity
The triazole moiety has demonstrated antiviral potential. Researchers have synthesized substituted 1,2,4-triazole analogues to explore their antiviral effects. While specific studies on (7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine are limited, its structural features suggest possible antiviral applications .
Antioxidant Effects
Triazole derivatives have been investigated for their antioxidant properties. Although direct studies on this specific compound are scarce, its structural similarity to other known antioxidants implies potential benefits in oxidative stress management .
Anti-Inflammatory and Analgesic Potential
The triazole scaffold has been associated with anti-inflammatory and analgesic effects. While more research is needed, compounds like (7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine may contribute to pain relief and inflammation control .
Antiepileptic and Antidepressant Activities
Triazole-containing drugs, such as rufinamide (antiepileptic) and trazodone (antidepressant), highlight the importance of this heterocyclic moiety in neurological disorders. Although specific data on our compound are lacking, it could potentially exhibit similar effects .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(7-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4/c1-6-2-3-12-7(4-6)10-11-8(12)5-9/h2-4H,5,9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMYNVTFOMRVVHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NN=C(N2C=C1)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801218630 | |
Record name | 7-Methyl-1,2,4-triazolo[4,3-a]pyridine-3-methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801218630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine | |
CAS RN |
1020033-70-8 | |
Record name | 7-Methyl-1,2,4-triazolo[4,3-a]pyridine-3-methanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1020033-70-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Methyl-1,2,4-triazolo[4,3-a]pyridine-3-methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801218630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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